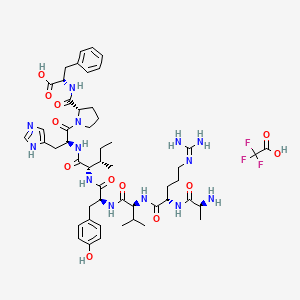

Angiotensin A Trifluoroacetate

Description

Overview of the Classical and Alternative Axes of the RAS

The RAS is traditionally viewed as having a "classical" axis and, more recently, an "alternative" or "protective" axis.

The Classical Axis: This pathway is the most well-understood component of the RAS. It begins with the secretion of the enzyme renin from the kidneys in response to low blood pressure or reduced renal blood flow. wikipedia.orgbritannica.com Renin then cleaves a precursor protein produced by the liver, called angiotensinogen (B3276523), to form the decapeptide Angiotensin I. britannica.comcvphysiology.com Angiotensin I is biologically inactive and serves as a substrate for Angiotensin-Converting Enzyme (ACE), which is found predominantly in the lungs. wikipedia.orgbritannica.com ACE converts Angiotensin I into the highly active octapeptide, Angiotensin II. wikipedia.orgbritannica.com Angiotensin II is the primary effector of the classical RAS, exerting its effects by binding to the Angiotensin II type 1 (AT1) receptor. consensus.appahajournals.org This binding leads to vasoconstriction, stimulation of aldosterone (B195564) release from the adrenal cortex (which promotes sodium and water retention), and increased sympathetic nervous system activity, all of which contribute to an increase in blood pressure. wikipedia.orgcvphysiology.com

The Alternative Axis: In recent years, a counter-regulatory arm of the RAS has been identified, often termed the alternative or protective axis. scientificarchives.com This axis involves different enzymes and peptides that generally oppose the actions of the classical axis. A key enzyme in this pathway is Angiotensin-Converting Enzyme 2 (ACE2), which can convert Angiotensin II into the heptapeptide (B1575542) Angiotensin (1-7). scientificarchives.comexplorationpub.com Angiotensin (1-7) acts primarily through the Mas receptor and generally promotes vasodilation, anti-inflammatory effects, and anti-proliferative actions, thus counterbalancing the effects of Angiotensin II. ahajournals.orgscientificarchives.comnih.gov Another component of this axis is the peptide Alamandine, which can be formed from Angiotensin A and acts on the MrgD receptor to induce vasodilation. scientificarchives.com

Interplay and Functional Divergence of Angiotensin Peptides

The various angiotensin peptides exhibit a complex interplay and a wide range of functions, often with opposing effects. This functional divergence is crucial for maintaining cardiovascular homeostasis.

Angiotensin II (Ang II): As the main product of the classical RAS, Ang II is a potent vasoconstrictor and a key regulator of blood pressure. wikipedia.org It also stimulates cell growth and proliferation, and has pro-inflammatory and pro-fibrotic effects. consensus.app

Angiotensin III (Ang III): Formed by the removal of the N-terminal aspartic acid from Ang II, Angiotensin III has about 40% of the pressor activity of Angiotensin II but 100% of its aldosterone-stimulating activity. It can also trigger natriuresis (sodium excretion) through the AT2 receptor under certain conditions.

Angiotensin IV (Ang IV): This peptide is formed from Angiotensin III and is involved in cognitive functions like memory acquisition and recall, as well as blood flow regulation.

Angiotensin (1-7): A key component of the protective RAS axis, Angiotensin (1-7) generally opposes the actions of Angiotensin II. It promotes vasodilation, has anti-proliferative effects, and can induce diuresis and natriuresis. scientificarchives.comnih.gov

Angiotensin A: This novel peptide is an agonist for both AT1 and AT2 receptors, with a higher affinity for the AT2 receptor. glpbio.comahajournals.org It has been shown to induce vasoconstriction, although to a lesser extent than Angiotensin II. glpbio.comahajournals.org The ratio of Angiotensin A to Angiotensin II is reportedly increased in patients with end-stage renal failure. glpbio.com

Historical Context of Angiotensin Research Evolution

The discovery of the Renin-Angiotensin System dates back to the late 19th century with the identification of renin. However, a significant understanding of its components and function evolved over the 20th century. The purification and sequencing of Angiotensin II led to the recognition of its potent effect on aldosterone secretion. explorationpub.com For many years, the focus of RAS research was almost exclusively on the classical axis and the development of drugs to inhibit it, such as ACE inhibitors and Angiotensin II receptor blockers (ARBs). britannica.commdpi.com

The discovery of ACE2 in 2000 marked a turning point, leading to the characterization of the alternative RAS axis and its protective components like Angiotensin (1-7). scientificarchives.com More recent research has continued to uncover the complexity of the RAS, with the identification of novel peptides like Angiotensin A and Alamandine, and a deeper understanding of the diverse roles of different angiotensin receptors. ahajournals.orgscientificarchives.com This ongoing research continues to reveal the intricate and multifaceted nature of the Renin-Angiotensin System.

Structure

2D Structure

Properties

Molecular Formula |

C51H72F3N13O12 |

|---|---|

Molecular Weight |

1116.2 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C49H71N13O10.C2HF3O2/c1-6-28(4)40(46(69)58-36(24-32-25-53-26-55-32)47(70)62-21-11-15-38(62)44(67)59-37(48(71)72)23-30-12-8-7-9-13-30)61-43(66)35(22-31-16-18-33(63)19-17-31)57-45(68)39(27(2)3)60-42(65)34(56-41(64)29(5)50)14-10-20-54-49(51)52;3-2(4,5)1(6)7/h7-9,12-13,16-19,25-29,34-40,63H,6,10-11,14-15,20-24,50H2,1-5H3,(H,53,55)(H,56,64)(H,57,68)(H,58,69)(H,59,67)(H,60,65)(H,61,66)(H,71,72)(H4,51,52,54);(H,6,7)/t28-,29-,34-,35-,36-,37-,38-,39-,40-;/m0./s1 |

InChI Key |

LCONVIIMBYELIZ-HNAHIYLQSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C)N.C(=O)(C(F)(F)F)O |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)N.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Biosynthesis and Enzymatic Pathways of Angiotensin a Within the Ras

Angiotensinogen (B3276523) as the Precursor Substrate

The biosynthesis of all angiotensin peptides begins with angiotensinogen, a glycoprotein (B1211001) primarily synthesized and secreted by the liver into the bloodstream. wikipedia.orgreactome.orgresearchgate.net This precursor molecule, an α-2-globulin, is composed of 485 amino acids and serves as the sole substrate for the enzyme renin. wikipedia.org The production of angiotensinogen can be influenced by various factors, including corticosteroids, estrogens, thyroid hormones, and Angiotensin II itself. wikipedia.org

Renin-Mediated Cleavage to Angiotensin I

The first and rate-limiting step in the RAS cascade is the enzymatic cleavage of angiotensinogen by renin. wikipedia.orgresearchgate.net Renin, an aspartyl protease produced by the juxtaglomerular cells of the kidney, specifically targets the peptide bond between leucine (B10760876) and valine residues at the N-terminus of angiotensinogen. wikipedia.org This action liberates the decapeptide (a peptide with ten amino acids) known as Angiotensin I. wikipedia.orgwikipedia.org On its own, Angiotensin I has no significant biological activity. wikipedia.org

Angiotensin-Converting Enzyme (ACE) and Angiotensin II Formation

Following its formation, Angiotensin I is transported via the bloodstream, primarily to the lungs, where it encounters Angiotensin-Converting Enzyme (ACE). wikipedia.orgwikipedia.org ACE, also known as kininase II, is a dipeptidyl carboxypeptidase found predominantly on the surface of vascular endothelial cells. wikipedia.orgwikipedia.orgconsensus.app It catalyzes the conversion of Angiotensin I to the highly potent octapeptide (eight amino acids) Angiotensin II by cleaving off the two C-terminal amino acids. wikipedia.orgwikipedia.org Angiotensin II is a powerful vasoconstrictor and a key player in the regulation of blood pressure. consensus.apppharmacologyeducation.org While ACE is the primary enzyme responsible for Angiotensin II formation, alternative pathways involving enzymes like chymase have also been identified, particularly in the heart. consensus.appnih.gov

Formation of Angiotensin A from Precursors

Angiotensin A is an octapeptide that is formed from Angiotensin II. This conversion involves the decarboxylation of the N-terminal aspartic acid residue of Angiotensin II, resulting in an alanine (B10760859) residue at the first position. mdpi.comahajournals.org This process leads to the formation of Ala-Arg-Val-Tyr-Ile-His-Pro-Phe.

While Angiotensin-Converting Enzyme 2 (ACE2) is primarily known for its role in converting Angiotensin II to the vasodilatory peptide Angiotensin-(1-7), it also plays a role in the metabolism of other angiotensin peptides. wikipedia.orgahajournals.orgimrpress.com Specifically, ACE2 can act on Angiotensin A.

Downstream Enzymatic Conversion of Angiotensin A

Angiotensin A serves as a substrate for further enzymatic conversion within the RAS, leading to the formation of other bioactive peptides.

A key downstream product of Angiotensin A is the heptapeptide (B1575542) Alamandine. nih.govmdpi.com This conversion is mediated by the catalytic activity of ACE2, which cleaves the C-terminal phenylalanine residue from Angiotensin A. nih.govmdpi.com Alamandine itself is a bioactive peptide with recognized roles in cardiovascular function, often exerting effects that counterbalance those of Angiotensin II. mdpi.commdpi.com

Interactive Data Tables

Table 1: Key Enzymes and their Roles in the Renin-Angiotensin System

| Enzyme | Substrate | Product | Primary Function in this Pathway |

| Renin | Angiotensinogen | Angiotensin I | Initiates the RAS cascade. wikipedia.orgresearchgate.net |

| Angiotensin-Converting Enzyme (ACE) | Angiotensin I | Angiotensin II | Major enzyme for Angiotensin II formation. wikipedia.orgwikipedia.org |

| Aspartate Decarboxylase | Angiotensin II | Angiotensin A | Formation of Angiotensin A. mdpi.com |

| Angiotensin-Converting Enzyme 2 (ACE2) | Angiotensin A | Alamandine | Downstream conversion of Angiotensin A. nih.govmdpi.com |

Table 2: Angiotensin Peptides and their Relationship

| Peptide | Amino Acid Sequence | Precursor | Key Converting Enzyme |

| Angiotensinogen | (485 amino acids) | - | - |

| Angiotensin I | Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu | Angiotensinogen | Renin |

| Angiotensin II | Asp-Arg-Val-Tyr-Ile-His-Pro-Phe | Angiotensin I | Angiotensin-Converting Enzyme (ACE) |

| Angiotensin A | Ala-Arg-Val-Tyr-Ile-His-Pro-Phe | Angiotensin II | Aspartate Decarboxylase |

| Alamandine | Ala-Arg-Val-Tyr-Ile-His-Pro | Angiotensin A | Angiotensin-Converting Enzyme 2 (ACE2) |

Intracellular and Localized Angiotensin Peptide Synthesis Mechanisms

Beyond the systemic, circulating RAS, it is now well-established that many tissues possess their own local RAS, allowing for paracrine and autocrine regulation. frontiersin.orgmdpi.com Furthermore, evidence for a complete intracellular RAS, termed an intracrine system, has grown, where angiotensin peptides are synthesized and act within the same cell. wikipedia.orggenome.jpwikipedia.org

Endothelial Cell Angiotensin Synthesis

Endothelial cells are pivotal sites for local angiotensin production. They not only express high levels of ACE on their surface, crucial for the conversion of circulating Angiotensin I to Angiotensin II, but they are also capable of synthesizing and secreting angiotensins themselves. nih.govnih.govnih.gov Cultured bovine aortic endothelial cells have been shown to contain renin and angiotensinogen, enabling the intracellular synthesis of Angiotensin II and Angiotensin III. nih.gov This localized production by the endothelium can play a significant paracrine or autocrine role in modulating local vascular tone and function, independent of the circulating RAS. nih.govnih.gov

Studies have demonstrated that endothelial cells can regulate the expression of other vascular molecules through this local angiotensin synthesis. For instance, Angiotensin II produced by the endothelium can inhibit the expression of inducible nitric oxide synthase (iNOS) in adjacent vascular smooth muscle cells. nih.gov

Angiotensin Receptor Systems and Angiotensin a Interactions

Angiotensin II Type 1 Receptor (AT1R) and its Activation Mechanisms

The Angiotensin II Type 1 Receptor (AT1R) is a G-protein-coupled receptor (GPCR) that plays a pivotal role in regulating blood pressure and cardiovascular homeostasis. nih.govnih.govmdpi.com The primary endogenous ligand for AT1R is Angiotensin II (Ang II). The activation of AT1R by Ang II initiates a cascade of intracellular signaling events, primarily through the Gq protein pathway. This leads to the activation of phospholipase C, which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). mdpi.comfrontiersin.org These second messengers are responsible for mobilizing intracellular calcium and activating protein kinase C (PKC), respectively, culminating in physiological responses such as vasoconstriction, aldosterone (B195564) release, and cellular growth. mdpi.comfrontiersin.org

Angiotensin A also functions as an agonist at the AT1R. mdpi.com While its affinity for the AT1R is comparable to that of Angiotensin II, its potency in inducing vasoconstriction is substantially lower. mdpi.com The activation mechanism involves the binding of the peptide to the receptor's pocket, which spans from the extracellular face to the receptor core. nih.gov This interaction stabilizes a conformational change in the receptor, facilitating the coupling of intracellular signaling molecules like G-proteins and β-arrestins. nih.govfrontiersin.org The terminal carboxylate of the eighth residue of the angiotensin peptide interacts with a key lysine (B10760008) residue (K1995.42) in the binding pocket, a crucial contact for receptor activation. nih.gov

Beyond the canonical G-protein signaling, AT1R activation can also trigger β-arrestin-mediated pathways, which can lead to receptor internalization and the activation of other signaling cascades, such as the MAPK/ERK pathway. frontiersin.orgendocrine-abstracts.org Interestingly, even in the absence of a ligand, AT1R can be phosphorylated by other activated receptors, leading to β-arrestin recruitment and signaling, highlighting a novel mechanism of receptor cross-talk. endocrine-abstracts.org

Angiotensin II Type 2 Receptor (AT2R) and its Functional Modulations

The Angiotensin II Type 2 Receptor (AT2R), another key component of the renin-angiotensin system, often exhibits effects that counterbalance those of the AT1R. nih.govrevportcardiol.orgtandfonline.com It is highly expressed in fetal tissues and its expression in adult tissues can increase under pathological conditions. nih.govtandfonline.com Angiotensin A demonstrates a significantly higher affinity for the AT2R compared to Angiotensin II, suggesting a potentially prominent role in mediating AT2R-dependent functions. mdpi.com

The functional modulations of the AT2R are diverse and contribute to vasodilation, anti-inflammatory effects, and the inhibition of fibrosis. nih.govahajournals.org Activation of the AT2R can stimulate several intracellular signaling pathways. One major pathway involves the activation of protein phosphatases, such as SHP-1, which can dephosphorylate and inactivate signaling molecules associated with growth and inflammation. revportcardiol.org Another critical pathway is the activation of the bradykinin (B550075)/nitric oxide (NO)/cyclic guanosine (B1672433) monophosphate (cGMP) system, leading to vasodilation. revportcardiol.orgfrontiersin.orgportlandpress.com The AT2R can also activate phospholipase A2. revportcardiol.org

Furthermore, the AT2R is implicated in neuronal differentiation and has been shown to promote neurite elongation. frontiersin.org This suggests a role for this receptor in the development and regeneration of the nervous system. frontiersin.org The diverse signaling cascades initiated by AT2R activation underscore its protective role in various physiological and pathological processes. tandfonline.comahajournals.org

Mas Receptor and its Role in Angiotensin A-Related Pathways

The Mas receptor, a G-protein-coupled receptor, is a key component of the "protective arm" of the renin-angiotensin system. nih.govpatsnap.com Its primary endogenous ligand is Angiotensin-(1-7) [Ang-(1-7)], a heptapeptide (B1575542) that is also a product of Angiotensin II metabolism. nih.govwikipedia.org Activation of the Mas receptor generally opposes the actions of the AT1R, leading to vasodilation, anti-inflammatory effects, and anti-fibrotic actions. nih.govpatsnap.com

Given that Angiotensin A is structurally and metabolically related to Ang-(1-7), it is plausible that it may also interact with the Mas receptor. The signaling pathways activated by the Mas receptor are crucial for its protective effects. Upon activation by Ang-(1-7), the Mas receptor stimulates the production of nitric oxide (NO), a potent vasodilator. patsnap.com This is a key mechanism underlying its blood pressure-lowering effects. wikipedia.org The receptor also plays a role in inhibiting cell growth and proliferation, contributing to its anti-hypertrophic and anti-fibrotic properties. nih.govimrpress.com

The ACE2/Ang-(1-7)/Mas axis is now recognized as a critical counter-regulatory pathway to the classical ACE/Ang II/AT1R axis. nih.govimrpress.comfrontiersin.org This axis is involved in maintaining cardiovascular and renal health, and its dysregulation is implicated in various diseases. imrpress.comfrontiersin.org

Angiotensin A and Mas-Related G Protein-Coupled Receptor Member D (MrgD) Interactions

Recent research has identified another receptor for Ang-(1-7), the Mas-related G protein-coupled receptor member D (MrgD). ahajournals.orgnih.govresearchgate.net This finding has expanded our understanding of the protective arm of the renin-angiotensin system. ahajournals.org Studies have shown that in the absence of both Mas and MrgD receptors, the cellular response to Ang-(1-7) is abolished, indicating that both receptors are involved in mediating its effects. ahajournals.orgnih.gov

The interaction of Ang-(1-7) with MrgD has been shown to stimulate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and the activation of protein kinase A (PKA). ahajournals.org This signaling pathway contributes to the vasodilatory and other beneficial effects of Ang-(1-7). researchgate.net

While direct evidence for the interaction of Angiotensin A with the MrgD receptor is still emerging, the structural similarity between Angiotensin A and Ang-(1-7) suggests that Angiotensin A could also be a ligand for MrgD. mdpi.com The Angiotensin A/Alamandine/MrgD axis has been proposed as another important clue to understanding cardiovascular pathophysiology, highlighting the potential for Angiotensin A to signal through this receptor. mdpi.com

Receptor Heterodimerization and Cross-Talk in Angiotensin Signaling

The function of angiotensin receptors is further complicated by their ability to form dimers, both with themselves (homodimers) and with other receptors (heterodimers). This dimerization can significantly alter receptor signaling and function. nih.govahajournals.org

AT1R-AT2R Dimerization and Functional Consequences

The AT1R and AT2R can form heterodimers, and this interaction has significant functional consequences. nih.govfrontiersin.orgphysiology.org A primary outcome of AT1R-AT2R heterodimerization is the inhibition of AT1R signaling. nih.govfrontiersin.org This cross-inhibition is a key mechanism by which the AT2R counteracts the effects of the AT1R. revportcardiol.org For example, in cells where these receptors are co-expressed, the activation of the heterodimer can lead to a reduction in the downstream signaling typically associated with AT1R activation, such as inositol phosphate (B84403) generation. nih.gov This inhibitory effect appears to be constitutive, meaning it does not necessarily require ligand binding to occur. nih.govahajournals.org

The internalization of the angiotensin-receptor complex can also be influenced by heterodimerization. Evidence suggests that Angiotensin II can be internalized as a complex with AT1R/AT2R heterodimers, targeting the endoplasmic reticulum and triggering specific intracellular calcium responses. physiology.org This provides a novel pathway for intracrine angiotensin signaling. physiology.org

AT2R-Mas Receptor Heterodimerization

The AT2R can also form heterodimers with the Mas receptor, an interaction that appears to be crucial for the function of both receptors. ahajournals.orgnih.govahajournals.orgresearchgate.net Studies have shown that the AT2R and Mas receptor are often co-localized in tissues and that their heterodimerization is essential for their functional interdependence. ahajournals.orgresearchgate.net

Mas-AT1R Functional Interactions

The renin-angiotensin system (RAS) is characterized by two primary opposing axes: a pressor arm and a depressor arm. The classical pressor arm involves angiotensin II (Ang II) binding to the angiotensin II type 1 receptor (AT1R), leading to effects such as vasoconstriction, inflammation, and fibrosis. nih.gov In contrast, the depressor or protective arm of the RAS involves components like angiotensin-(1-7) and its receptor, Mas, which mediate counter-regulatory effects, including vasodilation, anti-inflammatory, and anti-fibrotic responses. nih.govresearchgate.net

A key mechanism through which the protective arm exerts its influence is via the direct functional interaction and heterodimerization of its receptors with those of the pressor arm. It has been established that the Mas receptor can form a heterodimer with AT1R. nih.govahajournals.orgnih.gov This physical association is not merely structural but has significant functional consequences, primarily the antagonization of AT1R signaling. nih.govnih.gov The formation of Mas-AT1R heterodimers can inhibit the canonical signaling pathways activated by Ang II through the AT1R. researchgate.netnih.gov This inhibitory cross-talk is a crucial element of physiological balance within the RAS.

Research has demonstrated that this functional interaction occurs in various tissues. For instance, in isolated, perfused mouse hearts, angiotensin-(1-7) was found to produce complex vascular effects that involve an interaction between its receptor, Mas, and both AT1 and AT2 receptors. nih.gov The presence of the Mas receptor can modulate the cardiac response to angiotensin peptides, highlighting the physiological relevance of this receptor cross-talk. nih.gov Studies have shown that the heterodimerization of AT1R with Mas receptors can suppress AT1R signaling even in a ligand-independent manner. ahajournals.org This suggests a constitutive inhibitory influence of Mas on AT1R function when they are co-expressed in the same cells.

The functional interplay extends beyond a simple one-to-one interaction. There is emerging evidence for the existence of more complex oligomeric structures, such as a native MasR-AT1R-AT2R complex, which would provide a further layer of signaling regulation. researchgate.net This interaction is part of a broader network where G-protein coupled receptors (GPCRs) of the RAS, including AT1R, AT2R, and Mas, can form both homodimers and heterodimers, altering receptor signaling and pharmacological properties. nih.govahajournals.orgahajournals.org

Table 1: Functional Outcomes of Angiotensin Receptor Dimerization

| Dimer Pair | Functional Consequence | Reference |

|---|---|---|

| MasR-AT1R | Antagonizes/suppresses AT1R signaling | researchgate.netnih.govnih.gov |

| AT1R-AT2R | Suppression of AT1R signaling | nih.govahajournals.org |

| AT2R-MasR | Functional dependence and cross-inhibition observed | ahajournals.org |

| AT1R-B2R (Bradykinin B2 Receptor) | Enhances affinity/activity | nih.govahajournals.org |

| AT1R Homodimer | Pathophysiological relevance; increased in hypertensive patients | nih.govahajournals.org |

Biased Agonism and Allosteric Modulation in Angiotensin Receptor Binding

The signaling of G protein-coupled receptors (GPCRs), such as the angiotensin receptors, is now understood to be far more complex than a simple on/off switch. The concepts of biased agonism and allosteric modulation have emerged as critical paradigms for understanding the nuanced functional responses elicited by different ligands, including Angiotensin A.

Biased Agonism refers to the ability of a ligand to preferentially activate a subset of a receptor's downstream signaling pathways. The AT1R, a primary target for Angiotensin A, classically signals through Gq proteins to produce its pressor effects. nih.govembopress.org However, it can also activate G protein-independent signaling cascades mediated by β-arrestins. nih.govahajournals.org These two pathways can lead to different, and sometimes opposing, cellular outcomes. For example, while Gq protein activation elevates blood pressure, β-arrestin signaling has been associated with cardioprotective effects. embopress.org

A ligand that activates both pathways is known as a balanced agonist, whereas a "biased agonist" shows preference for one pathway over the other. nih.govembopress.org This functional selectivity has opened new avenues for drug development, aiming to create ligands that selectively engage therapeutically beneficial pathways while avoiding those that cause adverse effects. ahajournals.org Angiotensin A, an active metabolite of Angiotensin II, functions as an agonist at both AT1 and AT2 receptors. glpbio.com Its specific signaling signature—whether it acts as a balanced or biased agonist at these receptors—determines its ultimate physiological effect. For instance, some ligands have been developed to be β-arrestin-biased agonists, blocking the maladaptive G protein-dependent signaling of the AT1R while simultaneously increasing cardiac contractility through β-arrestin pathways. ahajournals.org

Allosteric Modulation provides another layer of regulatory complexity. Allosteric modulators are ligands that bind to a site on the receptor that is distinct from the primary (orthosteric) binding site used by the endogenous agonist. nih.govpnas.org This binding can alter the receptor's conformation, thereby modulating the binding or efficacy of the orthosteric ligand. nih.govnih.gov Allosteric modulators can be negative (NAMs), positive (PAMs), or neutral.

For the AT1R, allosteric sites have been identified, including one in the extracellular loop 2 (ECL2). pnas.org Ligands binding to this site can act as NAMs, decreasing the signaling efficacy of Angiotensin II without necessarily preventing its binding. pnas.org This mechanism is distinct from competitive antagonism, where a drug directly blocks the orthosteric binding site. Furthermore, receptor function can be allosterically modulated by other means, such as mechanical forces. Mechanical stretch has been shown to function as a ligand-independent allosteric modulator of the AT1R, specifically promoting β-arrestin-biased signaling. duke.edu This suggests that the receptor's signaling can be tuned by both chemical and physical stimuli, stabilizing distinct active conformations that favor specific downstream pathways. duke.edu The interplay between an agonist like Angiotensin A, the receptor, and potential allosteric modulators ultimately dictates the integrated cellular response.

Table 2: Research Findings on Angiotensin A and Related Ligands

| Compound | Target Receptor(s) | Finding | Reference |

|---|---|---|---|

| Angiotensin A | AT1, AT2 | Binds to rat AT1 and AT2 receptors with IC50 values of 0.29 nM and 0.12 nM, respectively. Induces calcium mobilization in vascular smooth muscle cells (EC50 = 100 nM). | glpbio.com |

| TRV027 | AT1R | A potent synthetic β-arrestin-biased ligand for AT1R. Activates AT1R-β-arrestin signaling without stimulating G proteins. | nih.gov |

| Saralasin | AT1R | An inverse agonist of the AT1R. | mdpi.com |

| PD123319 | AT2R | A potent and selective non-peptide AT2R antagonist with an IC50 of 34 nM in rat adrenal tissue. | abcam.com |

Mechanistic Physiological Roles and Cellular Effects of Angiotensin a Pathways

Cardiovascular System Mechanistic Studies (in vitro, ex vivo)

Studies on isolated tissues and cells have begun to elucidate the specific cardiovascular consequences of Angiotensin A pathway activation.

In vivo studies have demonstrated that Angiotensin A is a potent vasoconstrictor. Administration of Angiotensin A leads to elevations in mean arterial pressure that are of a comparable magnitude to those caused by Angiotensin II. researchgate.net This pressor effect is mediated through the activation of AT1 receptors, as the effect can be completely abolished by treatment with an AT1 receptor blocker. researchgate.net The activation of the AT1 receptor on vascular smooth muscle cells is a well-established mechanism for inducing vasoconstriction. researchgate.netahajournals.org

Table 1: Comparative Effects of Angiotensin A and Angiotensin II on Blood Pressure

| Peptide | Effect on Mean Arterial Pressure | Role of AT1 Receptor |

|---|---|---|

| Angiotensin A | Causes significant elevation | Effect is completely blocked by AT1 receptor antagonists. researchgate.net |

| Angiotensin II | Causes significant elevation | Effect is completely blocked by AT1 receptor antagonists. researchgate.net |

The activation of the AT1 receptor by its ligands is known to promote cell growth in the cardiovascular system, including hypertrophy (an increase in cell size) and, in some cases, hyperplasia (an increase in cell number). ahajournals.org Angiotensin II, acting through the AT1 receptor, is a known modulator of vascular smooth muscle cell (VSMC) growth and can stimulate protein synthesis, leading to hypertrophy. ahajournals.orgahajournals.org In vitro studies show that Angiotensin II induces hypertrophy in both neonatal and adult cardiac myocytes. ahajournals.org

The specific growth response—hypertrophy versus hyperplasia—can be determined by other autocrine factors, such as transforming growth factor-beta 1 (TGF-β1), whose expression is induced by Angiotensin II via a protein kinase C (PKC) dependent pathway. nih.gov Given that Angiotensin A exerts its primary vascular effects through the same AT1 receptor, it is mechanistically implicated in these growth-regulatory pathways. researchgate.net

Cellular remodeling in the vasculature and heart involves changes in cell growth, migration, and the deposition of extracellular matrix. ahajournals.org Angiotensin II is a key driver of these processes, contributing to pathological remodeling. plos.orgfrontiersin.org The signaling cascades initiated by AT1 receptor activation lead to VSMC hypertrophy and migration, which are critical events in the remodeling of the vessel wall. ahajournals.orgahajournals.org Studies have shown that Angiotensin II up-regulates iPLA₂β (calcium-independent group VIA phospholipase A2), which in turn exacerbates Angiotensin II-induced VSMC hypertrophy and vascular remodeling. plos.org As Angiotensin A activates the AT1 receptor, it is understood to contribute to these remodeling events. researchgate.net

The endothelium plays a crucial role in regulating vascular health, largely through the production of nitric oxide (NO), a potent vasodilator with anti-inflammatory properties. researchgate.netoup.com Activation of the AT1 receptor by Angiotensin II is known to cause endothelial dysfunction by impairing NO bioavailability. researchgate.netrupress.org This occurs through at least two primary mechanisms:

Increased Oxidative Stress : AT1 receptor stimulation activates NADPH oxidase, an enzyme that produces reactive oxygen species (ROS). These ROS, particularly superoxide (B77818) anions, rapidly scavenge and inactivate NO. researchgate.netrupress.org

eNOS Phosphorylation : Angiotensin II can induce the tyrosine phosphorylation of endothelial nitric oxide synthase (eNOS), the enzyme that produces NO. This phosphorylation impairs the enzyme's activity, leading to attenuated NO production. rupress.org

Since Angiotensin A functions as an AT1 receptor agonist, it contributes to these pathways that promote endothelial dysfunction. researchgate.net

Table 2: Key Cellular Mechanisms of AT1 Receptor Activation in the Vasculature

| Cellular Process | Key Mediators and Pathways | Downstream Effect |

|---|---|---|

| Cell Growth (Hypertrophy) | Protein Kinase C (PKC), TGF-β1, iPLA₂β nih.govplos.org | Increased protein synthesis and cell size in VSMC and cardiomyocytes. ahajournals.orgahajournals.org |

| Cellular Remodeling | VSMC migration, extracellular matrix production ahajournals.org | Altered vessel wall structure. plos.orgahajournals.org |

| Endothelial Dysfunction | NADPH oxidase activation, ROS production, eNOS phosphorylation researchgate.netrupress.org | Decreased nitric oxide (NO) bioavailability, impaired vasodilation. rupress.org |

Cellular Remodeling Processes

Renal System Mechanistic Studies (pre-clinical models, in vitro)

The actions of angiotensin peptides within the kidney are critical for systemic blood pressure control through the regulation of salt and water balance.

Activation of the AT1 receptor stimulates key sodium transporters, including:

The Na+:Cl− cotransporter (NCC) : Angiotensin II induces the phosphorylation and activation of NCC, a process that requires the WNK4 kinase. ahajournals.orgpnas.org

The epithelial sodium channel (ENaC) : Angiotensin II can directly stimulate the activity and abundance of ENaC in the collecting duct. jci.org

These actions lead to decreased sodium excretion (natriuresis) and retention of fluid, thereby increasing blood volume. ahajournals.orgnih.gov Given that Angiotensin A's vasoconstrictive effects are mediated by the AT1 receptor, it is understood to trigger these same renal mechanisms of sodium and fluid retention, contributing to its effect on blood pressure. researchgate.net

Table 3: Mechanistic Role of AT1 Receptor Activation in Renal Sodium Reabsorption

| Nephron Segment | Transporter/Channel Affected | Signaling Pathway | Physiological Outcome |

|---|---|---|---|

| Distal Convoluted Tubule | Na+:Cl− Cotransporter (NCC) ahajournals.orgpnas.org | WNK4-SPAK dependent phosphorylation pnas.org | Increased sodium and chloride reabsorption. ahajournals.org |

| Collecting Duct | Epithelial Sodium Channel (ENaC) jci.org | Direct stimulation of ENaC abundance and activity jci.org | Increased sodium reabsorption and water retention. ahajournals.org |

Regulation of Ion Transporters (e.g., NHE3)

Direct studies detailing the specific regulatory effects of Angiotensin A on the Na+/H+ Exchanger 3 (NHE3) are not extensively available in current scientific literature. However, the role of Angiotensin II in modulating this crucial ion transporter is well-documented and provides insight into the potential mechanisms within the renin-angiotensin system.

Angiotensin II is a potent regulator of renal sodium transport, with the NHE3 isoform being a primary target. mdpi.com In the proximal tubules of the kidney, NHE3 is responsible for a significant portion of sodium and bicarbonate reabsorption from the glomerular filtrate. portlandpress.comportlandpress.com The regulation of NHE3 by Angiotensin II is complex and concentration-dependent. wjgnet.com At low, physiological concentrations (picomolar to nanomolar), Angiotensin II stimulates NHE3 activity, leading to increased sodium reabsorption. wjgnet.comahajournals.org Conversely, high concentrations can be inhibitory. wjgnet.comahajournals.org

The stimulatory effect of Angiotensin II on NHE3 involves multiple signaling pathways. One key mechanism is the trafficking and insertion of NHE3 into the apical membrane of renal proximal tubule cells. portlandpress.comresearchgate.net Angiotensin II, acting through the AT1 receptor, can increase the surface expression of NHE3. portlandpress.comnih.gov This process is mediated by intracellular signaling cascades involving inositol (B14025) 1,4,5-triphosphate (IP3) and Ca2+/calmodulin-dependent protein kinase II (CaMKII). portlandpress.comnih.gov Furthermore, Angiotensin II can counteract the inhibitory effects of cAMP/PKA signaling on NHE3, a pathway often activated by natriuretic hormones. researchgate.net By activating an inhibitory G protein (Gi) through the AT1 receptor, Angiotensin II can reduce intracellular cAMP levels and prevent the PKA-mediated phosphorylation of NHE3 at serine 552, which would otherwise inhibit its activity. researchgate.net

In contrast, Angiotensin III has been shown to have opposing effects in some contexts. Acting through the AT2 receptor, Angiotensin III can inhibit the expression and activity of NHE3 in the proximal tubules, promoting a natriuretic (salt-excreting) response. researchgate.netahajournals.org This suggests a counter-regulatory relationship between the Angiotensin II/AT1 receptor and Angiotensin III/AT2 receptor axes in the control of renal sodium handling. researchgate.netahajournals.org

Table 1: Effects of Angiotensin Peptides on NHE3 Activity

| Peptide | Receptor | Effect on NHE3 Activity | Primary Location of Action |

|---|---|---|---|

| Angiotensin II (low conc.) | AT1 | Stimulation | Proximal Tubules |

| Angiotensin II (high conc.) | AT1 | Inhibition | Proximal Tubules |

| Angiotensin III | AT2 | Inhibition | Proximal Tubules |

Central Nervous System (CNS) Mechanistic Studies

While specific mechanistic studies focusing on Angiotensin A within the central nervous system are scarce, the broader renin-angiotensin system is known to be present and active in the brain, where it plays a critical role in various physiological processes independently of the peripheral system. nih.gov The effects of Angiotensin II and its metabolites are mediated through AT1 and AT2 receptors, which are widely distributed in brain regions associated with autonomic, neuroendocrine, and cognitive functions. mdpi.comoup.com

Regulation of Sympathetic Outflow

There is limited specific information on how Angiotensin A regulates sympathetic outflow. However, Angiotensin II is a well-established modulator of the sympathetic nervous system. physiology.org It acts at multiple levels within the CNS to increase sympathetic nerve activity. portlandpress.comphysiology.orgkup.at Key brain areas involved in this regulation include the paraventricular nucleus of the hypothalamus and the rostral ventrolateral medulla. portlandpress.com Angiotensin II can facilitate the release of norepinephrine (B1679862) from sympathetic nerve endings and enhance sympathetic neurotransmission. physiology.orgnih.gov In pathological states like heart failure, central Angiotensin II is implicated in the heightened sympathetic drive. portlandpress.comahajournals.org Blockade of central AT1 receptors has been shown to reduce renal sympathetic nerve activity in animal models of heart failure, underscoring the importance of this pathway. portlandpress.comahajournals.org

Neurotransmitter Modulation (e.g., Noradrenaline)

Neurogenesis and Neural Progenitor Cell Dynamics

The direct role of Angiotensin A in neurogenesis and the dynamics of neural progenitor cells has not been extensively investigated. The broader renin-angiotensin system, however, is emerging as a significant regulator of adult neurogenesis, the process of generating new functional neurons in the adult brain. researchgate.netnih.gov This process is crucial for learning, memory, and neural plasticity. nih.gov Angiotensin II appears to have complex, often detrimental, effects on neurogenesis. mdpi.com Acting via AT1 receptors, Angiotensin II can impair the proliferation of adult hippocampal neural stem cells. mdpi.comresearchgate.net This effect may be mediated by increased oxidative stress through the activation of NADPH oxidase (Nox). nih.govkarger.com Conversely, blockade of AT1 receptors has been shown to promote hippocampal neurogenesis and increase the number of neural progenitor cells. mdpi.comnih.gov The AT2 receptor may play a counter-regulatory, neuroprotective role in this context. mdpi.com

Table 2: Influence of Angiotensin System Components on Neurogenesis

| Component | Receptor | Effect on Neurogenesis | Proposed Mechanism |

|---|---|---|---|

| Angiotensin II | AT1 | Inhibition | Increased Oxidative Stress, Apoptosis mdpi.comresearchgate.netnih.gov |

| AT1 Receptor Blockade | N/A | Stimulation | Reduced Oxidative Stress, Increased Cell Survival mdpi.comnih.gov |

| AT2 Receptor Activation | AT2 | Stimulation | Promotion of neuronal differentiation and survival mdpi.com |

Cerebroprotective Mechanisms

There is a lack of direct evidence for cerebroprotective mechanisms specifically mediated by Angiotensin A. However, the modulation of the renin-angiotensin system is a key area of research in stroke and neuroprotection. mdpi.comportlandpress.com The classical Angiotensin II/AT1 receptor axis is generally considered detrimental, promoting vasoconstriction, inflammation, and oxidative stress, which can exacerbate ischemic brain injury. mdpi.com In contrast, the activation of AT2 receptors and the alternative ACE2/Angiotensin-(1-7)/Mas receptor axis are associated with cerebroprotective effects. portlandpress.comnih.gov Stimulation of AT2 receptors can lead to cerebral vasodilation and anti-inflammatory responses. mdpi.com The Angiotensin-(1-7) pathway has been shown to exert anti-inflammatory and potentially vasodilatory actions within the brain, which can reduce infarct volume and improve outcomes in experimental stroke models. portlandpress.comnih.gov Given that Angiotensin A is an agonist for both AT1 and AT2 receptors, its net effect on cerebroprotection would likely depend on the balance of activation of these opposing pathways in the context of brain injury. mdpi.com

Metabolic Pathway Alterations in Brain Tissue

Specific research on how Angiotensin A alters metabolic pathways in brain tissue is not currently available. The metabolic pathways within the brain for Angiotensin II and Angiotensin III, however, have been studied. researchgate.netnih.gov In the brain, Angiotensin II is converted to Angiotensin III by aminopeptidase (B13392206) A (APA). researchgate.netnih.gov Angiotensin III is then further metabolized by aminopeptidase N (APN). researchgate.netnih.gov These enzymatic steps are crucial as they determine the relative levels of these active peptides, which can have different effects. For instance, some evidence suggests that Angiotensin III is the primary effector peptide in the brain for controlling vasopressin release and influencing blood pressure. nih.govresearchgate.net The brain renin-angiotensin system as a whole is also being implicated in the regulation of energy metabolism, with potential links to metabolic syndrome and insulin (B600854) resistance, though the specific intracellular metabolic alterations are still under investigation. ahajournals.org

Immunomodulatory Mechanisms (cellular and pre-clinical models)

The Renin-Angiotensin System (RAS) is increasingly recognized for its significant role in modulating both innate and adaptive immunity, extending far beyond its classical functions in cardiovascular and fluid homeostasis. nih.govnih.gov Key effector peptides of this system, notably Angiotensin II (Ang II) and Angiotensin-(1-7), exert complex and sometimes opposing effects on the production of signaling molecules known as cytokines, which orchestrate the inflammatory response.

Influence on Pro-inflammatory and Anti-inflammatory Cytokines

Angiotensin peptides can significantly steer the balance between pro-inflammatory and anti-inflammatory conditions by influencing cytokine secretion profiles.

Pro-inflammatory Effects: In preclinical models, Ang II has demonstrated potent pro-inflammatory actions. Chronic infusion of Ang II in rats leads to immune cell infiltration in the kidney, with subsequent secretion of pro-inflammatory cytokines including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α). nih.gov The elevation of intrarenal Ang II can also create a positive feedback loop by stimulating local IL-6 production, which in turn increases the expression of angiotensinogen (B3276523), further amplifying the pro-inflammatory cascade. nih.gov Studies on human monocyte cell lines have shown that Ang II, acting via its Type 1 Receptor (AT1R), can elicit the release of TNF-α. nih.gov

Anti-inflammatory and Context-Dependent Effects: Conversely, components of the counter-regulatory RAS axis exhibit anti-inflammatory properties. Angiotensin-(1-7), produced from Ang II by Angiotensin-Converting Enzyme 2 (ACE2), is associated with a decrease in pro-inflammatory cytokines like TNF-α and IL-6. mdpi.comunlp.edu.ar In vitro studies using modulators of the RAS, such as the ACE inhibitor captopril (B1668294), have shown inhibitory effects on the production of TNF and IL-1, while also increasing the anti-inflammatory cytokine IL-1Ra. nih.gov

Intriguingly, the role of the AT1 receptor on immune cells can be context-dependent and counter-intuitive. In some preclinical studies, direct activation of AT1 receptors on macrophages and T cells has been found to limit their differentiation into pro-inflammatory types, thereby inhibiting the release of cytokines like IL-1β, TNF-α, and Interferon-γ (IFN-γ). nih.govduke.edu This suggests a complex feedback mechanism where the RAS can temper certain immune responses even while promoting inflammation elsewhere.

| Peptide/Component | Model | Key Findings on Cytokine Production | Reference(s) |

| Angiotensin II | Rat model (in vivo) | Increased secretion of IL-1β, IL-6, and TNF-α in the kidney. | nih.gov |

| Angiotensin II | Human monocyte cell line (in vitro) | Promoted TNF-α release via AT1 receptor activation. | nih.gov |

| Angiotensin-(1-7) | Multiple experimental models | Decreased production of various inflammatory mediators. | unlp.edu.ar |

| ACE2 | Macrophages | Associated with decreased secretion of TNF-α and IL-6. | mdpi.com |

| AT1 Receptor Activation | Mouse T cells and macrophages (in vivo) | Limited differentiation to pro-inflammatory lineages, inhibiting IL-1β, TNF, and IFN-γ production. | nih.govduke.edu |

| Captopril (ACE Inhibitor) | In vitro | Inhibited production of TNF and IL-1; increased anti-inflammatory IL-1Ra. | nih.gov |

| Enalapril (ACE Inhibitor) | Mouse model of colitis | Reduced production of TNF-α, IFN-γ, IL-8, and IL-6. | mdpi.com |

Impact on Immune Cell Lineage Differentiation (e.g., Myeloid, Lymphoid)

Angiotensin peptides play a crucial role in directing the development and differentiation of immune cells from their hematopoietic precursors.

Myeloid Lineage: Ang II has been shown to strongly influence the differentiation of hematopoietic stem cells (HSCs). Studies in mice demonstrate that chronic Ang II infusion accelerates the differentiation of HSCs toward the myeloid lineage. ahajournals.org This results in an accumulation of pro-inflammatory monocytes in the spleen and an increased number of myeloid progenitors in the bone marrow and spleen. ahajournals.orgresearchgate.net

Lymphoid Lineage: The influence on lymphoid cells is multifaceted. Ang II has been reported to stimulate Th1 lymphocyte differentiation through a pathway involving its AT1 receptor. mdpi.com However, other preclinical studies suggest a suppressive role, where AT1 receptor stimulation on T cells inhibits the key transcription factor T-bet, which is essential for the differentiation of pro-inflammatory Th1 cells. nih.gov This discrepancy may reflect the different experimental models and conditions used. Furthermore, Angiotensin-Converting Enzyme (ACE), which produces Ang II, has been identified as a factor in the differentiation of lymphoid, myeloid, and erythroid lineages from early stem cells called hemangioblasts. mdpi.comduke.edu Treatment with the ACE inhibitor captopril in a mouse cancer model led to a decrease in CD4+ T cells and an increase in a specialized subset known as CD4/CD8 double-negative T (DNT) cells. bmj.comnih.gov

| Peptide/Component | Cell Type/Model | Effect on Differentiation | Reference(s) |

| Angiotensin II | Mouse model (in vivo) | Accelerates differentiation of Hematopoietic Stem Cells (HSCs) to the myeloid lineage. | ahajournals.orgresearchgate.net |

| Angiotensin II | T cells | Promotes Th1 differentiation. | mdpi.com |

| AT1 Receptor Activation | Mouse T cells (in vivo) | Suppresses differentiation toward the pro-inflammatory Th1 lineage. | nih.gov |

| ACE | Human pluripotent stem cells | Involved in the differentiation of myeloid, erythroid, and lymphoid lineages. | mdpi.com |

| Captopril (ACE Inhibitor) | Mouse model (in vivo) | Decreased CD4+ T cells; increased CD4/CD8 double-negative T (DNT) cells. | bmj.comnih.gov |

Modulation of Immune Cell Function and Infiltration

Beyond differentiation, angiotensin peptides directly modulate the function and migration of mature immune cells.

Lymphocyte Proliferation: Ang II, acting through AT1 receptors on immune cells, can trigger the proliferation of splenic lymphocytes, contributing to the strength of cellular immune responses. nih.gov

Cellular Infiltration: A key feature of inflammation is the migration of immune cells into tissues. Ang II promotes this process, stimulating the infiltration of T lymphocytes and macrophages into the kidney. nih.gov In states of hypertension, this is a common feature, with T cells and monocytes accumulating in the kidney and vasculature, where they contribute to tissue injury. nih.govahajournals.org Conversely, therapeutic interventions that block the RAS can alter this trafficking. In a mouse model of liver metastases, the ACE inhibitor captopril was found to significantly increase the infiltration of CD3+ T cells into both the liver and tumor tissues, suggesting a redirection of the immune response. bmj.comnih.gov

Hematopoietic System Regulation

Angiotensin Peptide Influence on Hematopoietic Progenitor Cell Proliferation and Engraftment

The local Renin-Angiotensin System within the bone marrow is a critical regulator of hematopoiesis—the production of all cellular components of blood. europeanreview.orgfrontiersin.org Angiotensin peptides exert significant, though sometimes conflicting, effects on the proliferation and subsequent engraftment of hematopoietic progenitor cells.

Proliferation: Both Ang II and Angiotensin-(1-7) have been shown to stimulate the proliferation of hematopoietic progenitor cells. nih.gov Ang-(1-7), in particular, positively stimulates the proliferation of human CD34+ cells, which are a key population of hematopoietic stem and progenitor cells. nih.govhaematologica.org Likewise, Ang II has been shown to increase the number of hematopoietic stem and progenitor cells in both the bone marrow and spleen. ahajournals.org The activation of the Mas receptor (the receptor for Ang-(1-7)) also promotes the proliferation of CD34+ cells. europeanreview.org However, the effect of Ang II can be conditional; it facilitates colony formation in the presence of a broad mix of growth factors but may not affect proliferation driven by specific, late-stage myeloid growth factors. tandfonline.com

Engraftment: While promoting proliferation, Ang II can have a negative impact on the functional capacity of these cells. In preclinical studies, chronic Ang II infusion was found to impair the engraftment efficiency of transplanted HSCs. ahajournals.org This is believed to occur because Ang II induces untimely proliferation and differentiation of the donor cells, which diminishes their ability to properly home to the bone marrow niche and reconstitute the hematopoietic system. ahajournals.orgresearchgate.net In stark contrast, Angiotensin-(1-7) has been shown to dramatically improve the engraftment of human hematopoietic progenitors, highlighting the opposing roles of the classical and counter-regulatory arms of the RAS in this process. nih.gov

| Peptide | Cell Type | Effect on Proliferation | Effect on Engraftment | Reference(s) |

| Angiotensin II | Mouse HSCs | Increase in bone marrow and spleen. | Decrease / Impaired. | ahajournals.orgresearchgate.net |

| Angiotensin-(1-7) | Human CD34+ cells | Increase / Stimulates. | Increase / Improved. | nih.govhaematologica.org |

| Ac-SDKP | Murine HSCs | Inhibitory . | Not specified. | tandfonline.com |

Future Directions and Emerging Research Avenues for Angiotensin a

Elucidating the Full Spectrum of Angiotensin A-Specific Biological Roles

While initial research has identified Angiotensin A as an active agonist at both AT1 and AT2 receptors, its precise and potentially unique biological functions remain largely unexplored. glpbio.com Current findings show that Angiotensin A induces calcium mobilization in vascular smooth muscle cells and increases perfusion pressure in isolated rat kidneys. glpbio.com Furthermore, the ratio of Angiotensin A to Angiotensin II in plasma is reportedly elevated in patients with end-stage renal failure, while its serum levels are decreased in those with pulmonary arterial hypertension, suggesting a role in pathophysiology. glpbio.com

Future research must move beyond these initial observations to systematically map the full spectrum of Angiotensin A's biological activities. Key research questions include:

Cardiovascular System: What are the specific effects of Angiotensin A on cardiac contractility, endothelial function, vascular inflammation, and fibrotic processes in the heart and blood vessels? nih.govwikipedia.org

Renal System: Beyond perfusion pressure, how does Angiotensin A modulate glomerular filtration, tubular reabsorption of sodium and water, and the progression of chronic kidney disease? wikipedia.org

Extra-Cardiovascular/Renal Systems: What are the roles of Angiotensin A in other tissues where angiotensin receptors are expressed, such as the adrenal glands, brain, and adipose tissue? nih.govwikipedia.orgportlandpress.com Investigations could uncover novel functions in hormone secretion, neuronal regulation, or metabolic control.

Investigation of Undiscovered Angiotensin A Receptors or Binding Partners

Currently, Angiotensin A is known to exert its effects through the classical Angiotensin II type 1 (AT1) and type 2 (AT2) receptors. glpbio.com However, the history of RAS research has shown that angiotensin peptides can have specific receptors beyond the classical ones. The discovery of the Mas receptor for Angiotensin-(1-7) and the Mas-related G protein-coupled receptor D (MrgD) for Alamandine are prime examples. nih.govphysiology.orgnih.gov

This precedent strongly supports the hypothesis that Angiotensin A may have its own specific, yet-to-be-discovered, receptor or preferential binding partners. Future research should focus on:

Receptor Screening: Employing unbiased screening approaches, such as testing Angiotensin A against panels of orphan G-protein coupled receptors (GPCRs), to identify novel high-affinity binding sites.

Affinity-Based Proteomics: Using Angiotensin A as bait in affinity chromatography or co-immunoprecipitation experiments with membrane extracts from various tissues to isolate and identify novel interacting proteins.

Functional Selectivity: Investigating whether Angiotensin A exhibits functional bias at AT1 or AT2 receptors, preferentially activating certain downstream signaling pathways (e.g., G-protein vs. β-arrestin) differently than Angiotensin II. nih.gov

The table below summarizes known and potential receptor interactions for key angiotensin peptides, highlighting the gaps in our knowledge regarding Angiotensin A.

| Peptide | Known/Potential Receptors | Primary Biological Axis |

| Angiotensin II | AT1, AT2 nih.gov | Classical (Pressor) Axis |

| Angiotensin A | AT1, AT2 glpbio.com | Alatensin Axis (Pro-pressor branch) |

| Angiotensin-(1-7) | Mas nih.govnih.gov | Protective Axis |

| Alamandine | MrgD physiology.org | Alatensin Axis (Protective branch) |

This table is based on current research findings and highlights areas for future investigation.

Advanced Approaches to Modulate Angiotensin A Metabolism and Signaling

Angiotensin A is generated from Angiotensin II via decarboxylation, and it can be further metabolized. glpbio.comphysiology.org A critical avenue for future research is to understand and manipulate these metabolic pathways to control Angiotensin A levels and its subsequent signaling.

Key advanced approaches include:

Identification of Regulatory Enzymes: The specific enzyme(s) responsible for the decarboxylation of Angiotensin II to form Angiotensin A are not yet identified. Discovering these enzymes is a crucial first step. Subsequent research can focus on developing specific inhibitors or activators for these enzymes to modulate Angiotensin A production.

Modulating Downstream Signaling: Developing biased ligands that, upon binding to the AT1 or AT2 receptor, selectively trigger specific downstream signaling cascades. For example, a biased agonist might activate pathways leading to beneficial anti-inflammatory effects while avoiding those that cause vasoconstriction. nih.gov

Targeting Metabolic Conversion: As Angiotensin A is a precursor to the peptide Alamandine, another area of study is the modulation of the enzyme (potentially ACE2) that converts Angiotensin A to Alamandine, thereby shifting the balance between the two peptides. physiology.orgresearchgate.net

Development of Novel Research Models for Angiotensin A Studies (in vitro, ex vivo)

Progress in understanding Angiotensin A is contingent on the development of sophisticated and specific research models. While studies have utilized models like isolated perfused organs and transfected cell lines, more advanced systems are needed. glpbio.comfarmaciajournal.com

Future developments should include:

In Vitro Models:

CRISPR-Cas9 Edited Cell Lines: Engineering cell lines (e.g., renal tubular cells, cardiomyocytes) to lack key RAS enzymes, allowing for the isolated study of Angiotensin A's effects without confounding production of other angiotensin peptides.

3D Organoids: Developing kidney, heart, or vascular organoids to study the effects of Angiotensin A in a more physiologically relevant, multi-cellular context that mimics tissue architecture.

Ex Vivo Models:

Precision-Cut Tissue Slices (PCLS): Using PCLS from various organs (liver, kidney, heart) to maintain the native cellular microenvironment and intercellular connections, providing a robust platform to study Angiotensin A's local effects and metabolism. nih.gov

Isolated Perfused Tissue Systems: Refining existing models, such as the isolated perfused kidney, to include microdialysis or real-time biosensors for precise measurement of Angiotensin A's metabolic fate and physiological response. glpbio.com

Integration of Multi-Omics Data in Angiotensin A Research

To unravel the complex network of molecular events initiated by Angiotensin A, an integrative multi-omics approach is essential. Such approaches have already provided deep insights into other facets of the RAS and cardiovascular diseases. nih.govjci.orgahajournals.org Applying these technologies specifically to Angiotensin A will be a major step forward.

A future research strategy would involve:

Transcriptomics: Using RNA-sequencing to identify the complete set of genes and non-coding RNAs whose expression is altered by Angiotensin A in target cells or tissues. nih.govphysiology.org

Proteomics: Quantifying changes in the proteome and identifying post-translational modifications (e.g., phosphorylation) to map the signaling pathways directly activated by Angiotensin A.

Metabolomics: Analyzing shifts in cellular metabolites to understand how Angiotensin A impacts cellular energy and substrate utilization. nih.gov

Integrative Analysis: Combining these datasets to build a comprehensive picture of Angiotensin A's mechanism of action, from gene to protein to metabolic function.

The following table outlines a potential experimental framework for a multi-omics study on Angiotensin A.

| Omics Layer | Technology | Objective | Potential Discoveries |

| Transcriptomics | RNA-Seq | Identify Angiotensin A-regulated genes and pathways. | Novel gene targets, biomarkers of Angiotensin A activity. |

| Proteomics | Mass Spectrometry | Characterize protein expression changes and signaling events. | Key signaling nodes, post-translational modifications. |

| Metabolomics | GC-MS/LC-MS | Profile changes in cellular metabolism. | Unique metabolic signature, impact on cellular energetics. |

| Integration | Computational Biology | Build a systems-level model of Angiotensin A action. | Cross-talk between pathways, identification of key drivers. |

Systems Biology Approaches to Understand Angiotensin A Network Dynamics

The RAS is not a simple linear cascade but a complex, interconnected network with numerous feedback and feed-forward loops. frontiersin.orgresearchgate.net Systems biology, which uses computational modeling to understand the behavior of complex biological systems, is perfectly suited to study the role of Angiotensin A within this network.

Future research should aim to:

Expand Existing RAS Models: Incorporate the Angiotensin A/Alamandine axis into current computational models of the RAS. This will allow for in silico simulations to predict how changes in Angiotensin A concentration or activity might impact the entire system. researchgate.net

Dynamic Modeling: Develop dynamic models that can simulate the temporal response of the RAS network to various stimuli (e.g., changes in salt intake, blood pressure) when the Angiotensin A pathway is active, inhibited, or over-expressed.

Predictive Analysis: Use these models to generate testable hypotheses about previously unknown interactions and feedback mechanisms involving Angiotensin A, guiding future wet-lab experimentation.

Theoretical Frameworks for Angiotensin A Functional Significance Beyond Established RAS Paradigms

Perhaps the most exciting future direction is to re-contextualize Angiotensin A's role entirely. The discovery of a new RAS branch involving peptides with an N-terminal alanine (B10760859), termed "alatensins," places Angiotensin A (also known as Ala-Angiotensin II) as a central component of this novel pathway. nih.govphysiology.org In this framework, Angiotensin A is the precursor to Alamandine [Ala-Ang-(1-7)], a peptide with protective cardiovascular effects mediated through the MrgD receptor. physiology.org

This establishes a new paradigm: the "Alatensin Axis." This axis may run parallel to the classical Angiotensin II/AT1 receptor axis and the protective Angiotensin-(1-7)/Mas receptor axis. Future theoretical and experimental work must focus on:

Defining the Alatensin Axis: Characterizing the functional interplay between Angiotensin A (potentially pro-hypertensive via AT1R) and Alamandine (protective via MrgD). Is this a balanced system where one component counter-regulates the other?

Physiological and Pathophysiological Relevance: Investigating the role of this entire axis in health and disease. For instance, could a shift in the balance between Angiotensin A and Alamandine contribute to hypertension, heart failure, or kidney disease?

Beyond the RAS: Exploring whether Angiotensin A and Alamandine have functions completely independent of blood pressure regulation, potentially in areas like inflammation, cell proliferation, or neurological processes, thus moving beyond the established paradigms of the RAS. mdpi.com

Q & A

Basic Research Questions

Q. What methodologies are recommended for synthesizing and purifying Angiotensin A trifluoroacetate derivatives to minimize residual trifluoroacetic acid (TFA) contamination?

- Answer : High-performance liquid chromatography (HPLC) with ion-pairing agents, such as tetrabutylammonium trifluoroacetate (C₁₈H₃₆F₃NO₂), is effective for purification . Post-synthesis, residual TFA can be quantified using ion chromatography with suppressed conductivity detection, achieving sensitivity down to 0.1 ppm . Reverse-phase solid-phase extraction (SPE) with C18 cartridges further reduces TFA levels in peptide formulations.

Q. How can researchers validate the structural integrity of this compound during synthesis?

- Answer : Use tandem mass spectrometry (LC-MS/MS) to confirm molecular weight (e.g., Angiotensin II trifluoroacetate: C₄₉H₆₈N₁₄O₁₂, MW 1101.3) and nuclear magnetic resonance (NMR) to verify trifluoroacetate counterion presence (δ ~116–118 ppm for CF₃) . Quantitative ¹H-NMR with internal standards (e.g., maleic acid) ensures >95% purity .

Q. What analytical techniques are suitable for quantifying trifluoroacetate counterions in peptide formulations?

- Answer : Ion chromatography with suppressed conductivity detection (e.g., using AS11-HC columns) achieves linearity (R² > 0.995) for TFA concentrations of 0.1–100 μg/mL . For decomposition studies, temperature-programmed desorption (TPD) coupled with mass spectrometry monitors CO₂ and CF₃ fragments to distinguish TFA from acetate .

Advanced Research Questions

Q. How does the trifluoroacetate counterion influence angiotensin receptor subtype (AT1 vs. AT2) binding affinity and selectivity?

- Answer : The trifluoroacetate counterion stabilizes peptide conformation via electrostatic interactions, enhancing AT2 receptor selectivity. For example, PD123319 di(trifluoroacetate) exhibits IC₅₀ values of 34 nM (rat adrenal AT2) vs. 210 nM (brain AT1), attributed to improved solubility and reduced non-specific binding . Competitive radioligand assays (³H-Angiotensin II displacement) under controlled pH (7.4) and ionic strength (150 mM NaCl) are critical for reproducibility .

Q. What experimental strategies address discrepancies in trifluoroacetate stability data under physiological conditions?

- Answer : Use isotopically labeled ¹³C-TFA to track decomposition pathways via LC-MS/MS. For example, in aqueous buffers (pH 7.4, 37°C), TFA half-life exceeds 72 hours, but in reducing environments (e.g., 10 mM glutathione), degradation accelerates due to nucleophilic attack on the CF₃ group . Control experiments should include inert gas purging (N₂/Ar) to exclude oxidative effects .

Q. How can researchers optimize electrochemical decarboxylation of trifluoroacetate in mechanistic studies of angiotensin derivatives?

- Answer : In non-aqueous systems (e.g., 100% TFA), galvanostatic discharge transients reveal monolayer adsorption of intermediates (e.g., CF₃COO• radicals) on platinum electrodes, yielding C₂F₆ and CO₂ with >90% Faradaic efficiency. Tafel slope analysis (120 mV/decade) supports a Langmuir-Hinshelwood mechanism under Temkin conditions . Contrastingly, aqueous systems exhibit multilayer adsorption, complicating kinetics .

Q. What role does trifluoroacetate play in modulating angiotensin fragment stability during in vivo pharmacokinetic studies?

- Answer : Trifluoroacetate enhances plasma stability by reducing enzymatic hydrolysis. For Angiotensin 1-7 trifluoroacetate (C₄₁H₆₂N₁₂O₁₁, MW 899.005), the trifluoroacetyl group sterically hinders aminopeptidase activity, extending half-life from 15 minutes (native peptide) to >2 hours in rat models . LC-MS/MS with deuterated internal standards (e.g., D₅-TFA) quantifies degradation products .

Methodological Considerations

Q. How should researchers design experiments to control batch-to-batch variability in trifluoroacetate-containing angiotensin analogs?

- Answer : Implement orthogonal analytical protocols:

- Purity : HPLC-UV (220 nm) with gradient elution (0.1% TFA in H₂O/ACN) .

- Counterion stoichiometry : Elemental analysis (C/N/F ratios) or quantitative ¹⁹F-NMR .

- Bioactivity : AT1/AT2 receptor binding assays with standardized membrane preparations (e.g., rat adrenal cortex for AT2) .

Q. What statistical approaches resolve contradictions in trifluoroacetate’s environmental persistence vs. its labile behavior in peptide formulations?

- Answer : Multivariate regression models incorporating variables like pH, redox potential, and matrix composition (e.g., plasma vs. groundwater) differentiate degradation pathways. For instance, TFA persists in environmental matrices (t₁/₂ > 1 year in groundwater) but degrades rapidly in biological systems due to enzymatic activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.